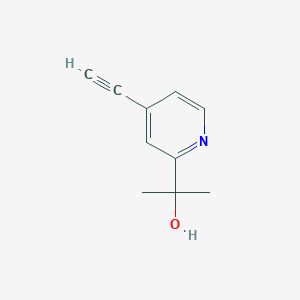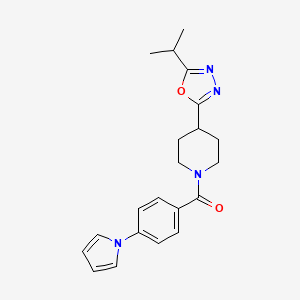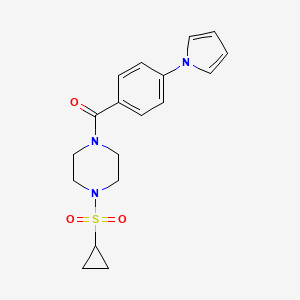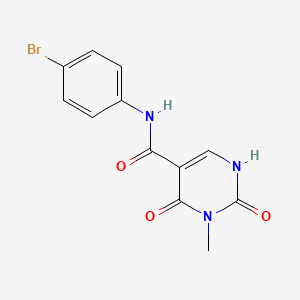
2-(4-Ethynylpyridin-2-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-Ethynylpyridin-2-yl)propan-2-ol" is closely related to a class of organic compounds that feature a pyridine ring, which is a basic heterocyclic aromatic compound. The pyridine ring is substituted with various groups that can impart different chemical properties and reactivity to the molecule. The papers provided discuss compounds with structural similarities, particularly in the context of pyridine derivatives and their potential applications in various fields such as polymer chemistry and medicinal chemistry.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in the literature. For instance, a monomer 2-(pyridin-2-yl)ethyl methacrylate was synthesized and polymerized using controlled polymerization methods such as group transfer polymerization (GTP) and reversible addition–fragmentation chain transfer (RAFT) polymerization . Another study developed a novel synthetic route for a compound with a pyridin-3-ylethanol moiety, which involved a dynamic process identified by NMR spectroscopy . Additionally, the synthesis of 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol was achieved through Sonogashira coupling, and its structure was confirmed by NMR and X-ray single-crystal diffraction .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by spectroscopic methods such as NMR and confirmed by X-ray crystallography. The crystal structure of a related compound, 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol, was determined to belong to the orthorhombic system with specific space group parameters . Conformational properties and stereodynamics of these molecules can be complex, as seen in the study of a dihydrobromide salt of a pyridin-3-ylethanol derivative, which exhibited nitrogen inversion at the central amine nitrogen .
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives can vary significantly depending on the substituents attached to the pyridine ring. For example, the 2-(pyridin-2-yl)ethyl group has been used as a protecting group for carboxylic acids, which can be selectively removed either chemically under alkaline conditions or thermally . This demonstrates the versatility of pyridine derivatives in synthetic chemistry, particularly in the context of protecting groups and polymer chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The stability of these compounds under different conditions, such as acidic or alkaline environments, as well as their thermal stability, are important characteristics that determine their suitability for various applications. For instance, the 2-(pyridin-2-yl)ethyl protecting group is stable under acidic conditions and resists catalytic hydrogenolysis, but can be hydrolyzed under alkaline conditions . The conformational analyses of related compounds in different environments have also been reported, providing insights into their behavior in various chemical contexts .
科学的研究の応用
Catalysis and Chemical Reactions
- Dinuclear nickel complexes with bidentate N,O ligands, including 2-pyridin-2-yl-propan-2-ol, have been synthesized and evaluated as precatalysts in the oligomerization of ethylene. These complexes demonstrated significant selectivity and turnover frequencies in ethylene oligomerization, indicating their potential as efficient catalysts in industrial chemical processes (Speiser, Braunstein, & Saussine, 2004).
Synthesis of Heterocyclic Derivatives
- The compound has been involved in the synthesis of various heterocyclic derivatives like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione. These syntheses under oxidative carbonylation conditions highlight the compound's versatility in forming structurally diverse heterocyclic compounds with potential applications in pharmaceutical and material sciences (Bacchi et al., 2005).
Coordination Chemistry and Magnetic Properties
- Research has been conducted on synthesizing new coordination complexes, including nonanuclear Ni(II) clusters from pyridyl-alcohol ligands. These studies not only contribute to the understanding of coordination chemistry but also explore the magnetic properties of such complexes, which could have implications in magnetic materials and catalysis (Massard, Rogez, & Braunstein, 2014).
Catalytic Conversion Studies
- The compound has been studied in the context of catalytic conversion using carbon catalysts. Such research aids in understanding the catalytic processes and mechanisms, potentially contributing to the development of more efficient and sustainable catalysts for industrial applications (Szymański & Rychlicki, 1993).
Luminescent Materials and Molecular Design
- Oligo(ethynylpyridine)-containing alkynylplatinum(II) metallofoldamers, which include the compound, have been designed to investigate the potential applications in material sciences. These studies are significant for the development of multi-stimuli-responsive materials with unique spectroscopic properties (Chan, Leung, & Yam, 2019).
Spectroscopic Studies and Solvent Interactions
- The compound has been studied in the context of spectroscopic properties and solute-solvent interactions. Understanding these interactions is crucial for applications in analytical chemistry, particularly in designing solvents for specific reactions or extractions (Bevilaqua, da Silva, & Machado, 2004).
Pharmacological Applications
- While specific pharmacological applications were not directly mentioned in the provided abstracts, the involvement of 2-(4-Ethynylpyridin-2-yl)propan-2-ol in synthesizing various organic compounds suggests potential exploration in medicinal chemistry. The synthesis of diverse heterocyclic compounds and complex molecular structures can contribute to drug discovery and development.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-(4-ethynylpyridin-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-4-8-5-6-11-9(7-8)10(2,3)12/h1,5-7,12H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSJJCNODFAISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)C#C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethynylpyridin-2-yl)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2548469.png)
![3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2548471.png)



![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)




![N-[(2-chlorophenyl)methyl]-4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B2548486.png)
![N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2548487.png)

![N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2548491.png)